InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 . The compound has a molecular weight of 131.17 g/mol .
The synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol typically involves the reaction of tetrahydrofuran derivatives with dimethylamine. A common method utilizes dimethylformamide as a solvent along with a catalyst to facilitate the reaction. The process is often conducted under controlled temperature and pressure conditions to optimize yield and purity.
The molecular structure of 4-(Dimethylamino)tetrahydrofuran-3-ol features a five-membered ring typical of tetrahydrofuran, with a hydroxyl (-OH) group and a dimethylamino (-N(CH)) group attached at the 4-position.
4-(Dimethylamino)tetrahydrofuran-3-ol participates in several chemical reactions due to its functional groups.
The mechanism of action for 4-(Dimethylamino)tetrahydrofuran-3-ol involves its interaction with specific biological targets, primarily due to the dimethylamino group which enhances binding affinity.
4-(Dimethylamino)tetrahydrofuran-3-ol exhibits distinctive physical and chemical properties that influence its applications.
4-(Dimethylamino)tetrahydrofuran-3-ol has diverse applications across several scientific fields:
This compound's unique structure and properties make it valuable in research and industrial applications, highlighting its significance in modern chemistry and biology.
4-(Dimethylamino)tetrahydrofuran-3-ol is defined by the molecular formula C₆H₁₃NO₂, comprising six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is 131.17 g/mol, calculated from the atomic masses of its constituent elements: carbon (12.01 g/mol × 6), hydrogen (1.01 g/mol × 13), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol × 2). This places the compound in the category of low-molecular-weight heterocyclic molecules, facilitating solubility in polar solvents like water and alcohols [6]. The presence of both nitrogen (dimethylamino group) and oxygen (hydroxyl group and tetrahydrofuran ring) atoms contributes to its amphiphilic character, enabling diverse chemical reactivity .
Table 1: Atomic Composition and Molecular Weight Calculation
| Element | Atomic Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 6 | 12.01 | 72.06 |
| Hydrogen | 13 | 1.01 | 13.13 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | - | - | 131.20 |
The systematic IUPAC name for this compound is 4-(dimethylamino)oxolan-3-ol, reflecting its core oxolane (tetrahydrofuran) ring substituted at the 3-position by a hydroxyl group and the 4-position by a dimethylamino group [6]. This nomenclature adheres to IUPAC rules by prioritizing the heterocyclic ring and specifying substituent locations. The compound exhibits structural isomerism with several categories:
The tetrahydrofuran ring introduces two chiral centers at carbon atoms C3 and C4, resulting in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis-configured isomers (e.g., (3R,4R) or (3S,4S)) exhibit distinct physicochemical and biological properties compared to trans-configured isomers (e.g., (3R,4S)) [4] [5] [6]. For instance:
4-(Dimethylamino)tetrahydrofuran-3-ol belongs to a broader class of functionalized tetrahydrofurans. Key structural and functional distinctions from analogs include:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1